molecular formula C23H25N3O4 B12171222 N-(7-methoxyquinolin-3-yl)-4,6-dimethyl-2-oxo-1-(tetrahydrofuran-2-ylmethyl)-1,2-dihydropyridine-3-carboxamide

N-(7-methoxyquinolin-3-yl)-4,6-dimethyl-2-oxo-1-(tetrahydrofuran-2-ylmethyl)-1,2-dihydropyridine-3-carboxamide

Cat. No.: B12171222
M. Wt: 407.5 g/mol
InChI Key: NUTWCXIGBPQWAB-UHFFFAOYSA-N
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Description

N-(7-methoxyquinolin-3-yl)-4,6-dimethyl-2-oxo-1-(tetrahydrofuran-2-ylmethyl)-1,2-dihydropyridine-3-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a quinoline ring, a dihydropyridine ring, and a tetrahydrofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-methoxyquinolin-3-yl)-4,6-dimethyl-2-oxo-1-(tetrahydrofuran-2-ylmethyl)-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. The starting materials often include 7-methoxyquinoline and various substituted pyridines. The key steps in the synthesis may involve:

    Formation of the Quinoline Derivative:

    Formation of the Dihydropyridine Ring: This step involves the cyclization of the substituted pyridine to form the dihydropyridine ring.

    Coupling Reaction: The quinoline derivative is then coupled with the dihydropyridine intermediate under specific reaction conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-(7-methoxyquinolin-3-yl)-4,6-dimethyl-2-oxo-1-(tetrahydrofuran-2-ylmethyl)-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents such as halogens, alkylating agents, and acylating agents are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may produce dihydroquinoline derivatives.

Scientific Research Applications

N-(7-methoxyquinolin-3-yl)-4,6-dimethyl-2-oxo-1-(tetrahydrofuran-2-ylmethyl)-1,2-dihydropyridine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(7-methoxyquinolin-3-yl)-4,6-dimethyl-2-oxo-1-(tetrahydrofuran-2-ylmethyl)-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

N-(7-methoxyquinolin-3-yl)-4,6-dimethyl-2-oxo-1-(tetrahydrofuran-2-ylmethyl)-1,2-dihydropyridine-3-carboxamide can be compared with other similar compounds, such as:

    Quinoline Derivatives: Compounds with similar quinoline structures but different substituents.

    Dihydropyridine Derivatives: Compounds with similar dihydropyridine structures but different substituents.

    Tetrahydrofuran Derivatives: Compounds with similar tetrahydrofuran structures but different substituents.

Properties

Molecular Formula

C23H25N3O4

Molecular Weight

407.5 g/mol

IUPAC Name

N-(7-methoxyquinolin-3-yl)-4,6-dimethyl-2-oxo-1-(oxolan-2-ylmethyl)pyridine-3-carboxamide

InChI

InChI=1S/C23H25N3O4/c1-14-9-15(2)26(13-19-5-4-8-30-19)23(28)21(14)22(27)25-17-10-16-6-7-18(29-3)11-20(16)24-12-17/h6-7,9-12,19H,4-5,8,13H2,1-3H3,(H,25,27)

InChI Key

NUTWCXIGBPQWAB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=O)N1CC2CCCO2)C(=O)NC3=CN=C4C=C(C=CC4=C3)OC)C

Origin of Product

United States

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